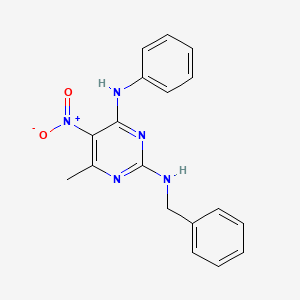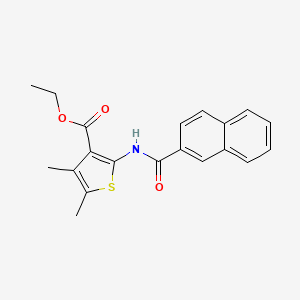
N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine” is a small molecule compound. It belongs to the class of nitroaromatic compounds. It is related to other compounds such as “N4- ( (4- (Aminomethyl)cyclohexyl)methyl)-5-nitro-N2- (2- (trifluoromethoxy)benzyl)pyrimidine-2,4-diamine” and “N4-benzyl-N2-(1-methoxypropan-2-yl)-6-methyl-5-nitropyrimidine-2,4-diamine” which have similar structures .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized . The synthesis involved incorporating the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine . Different substituents were introduced into the N2-benzene ring, 4-NH2, and 5-NH position of the structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of new N4-alkyl-N2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives were tested for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The CDK6 inhibitory activities of these compounds were also tested .Scientific Research Applications
N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine has been used extensively in the field of scientific research. It has been used in the synthesis of several compounds, including the antifungal agent fluconazole and the anti-inflammatory agent flurbiprofen. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of signal transduction pathways. Additionally, this compound has been used in the study of cancer cells, as it has been found to inhibit the growth of certain types of cancer cells.
Mechanism of Action
The mechanism of action of N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is not fully understood. However, it is believed that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 activity is thought to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of certain types of cancer cells, and reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to inhibit the activity of certain transcription factors, such as NF-κB.
Advantages and Limitations for Lab Experiments
N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations of this compound is that it is not very soluble in water and can therefore be difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents and can therefore be difficult to work with in organic reactions.
Future Directions
N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine has a number of potential future applications. For example, it could be used in the development of new drugs or therapeutics for the treatment of inflammatory diseases or cancer. Additionally, it could be used in the development of new diagnostic tools or biomarkers for the early detection of diseases. Furthermore, it could be used in the study of signal transduction pathways and gene expression, as well as in the study of other biochemical and physiological processes.
Synthesis Methods
N2-benzyl-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is typically synthesized using a two-step process. The first step involves the reaction of 2-benzyl-6-methyl-5-nitrophenol (BMPN) with 4-phenylpyrimidine-2,4-diamine (PPD) in aqueous solution. This reaction results in the formation of this compound. The second step involves the use of a base, such as sodium hydroxide, to hydrolyze the resulting product. This process yields the desired this compound.
properties
IUPAC Name |
2-N-benzyl-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-13-16(23(24)25)17(21-15-10-6-3-7-11-15)22-18(20-13)19-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBGYVMMRIGDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=CC=C2)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524066.png)
![(2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6524070.png)
![2-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524073.png)
![4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524077.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)
![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524093.png)
![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)
![1-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6524104.png)
![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)